(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid
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Overview
Description
(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a phenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of an amino acid with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
InChI Key |
OHZVNLINVSOJDW-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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